molecular formula C20H13N3O4S B2791116 N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide CAS No. 332152-81-5

N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide

Cat. No.: B2791116
CAS No.: 332152-81-5
M. Wt: 391.4
InChI Key: IQCWGCYMNAIJIX-UHFFFAOYSA-N
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Description

N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide (CAS No. 332152-81-5) is a benzamide derivative featuring a benzothiazole moiety linked to a 3-hydroxyphenyl group, which is further connected via an amide bond to a 4-nitrobenzoyl group. This compound is of interest due to its structural complexity, combining a benzothiazole ring (known for bioactivity in medicinal chemistry) with a nitro-substituted aromatic system. The hydroxyl group at the 3-position of the phenyl ring and the electron-withdrawing nitro group may influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-17-11-13(21-19(25)12-5-8-14(9-6-12)23(26)27)7-10-15(17)20-22-16-3-1-2-4-18(16)28-20/h1-11,24H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCWGCYMNAIJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoic acid with 2-aminobenzothiazole in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring.

    Medicine: Explored for its potential anti-cancer properties, as the nitro and benzothiazole groups are known to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between the target compound and selected analogues:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Notable Features
N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide Benzothiazole, 3-hydroxyphenyl, nitrobenzamide C₂₀H₁₃N₃O₄S 391.4 g/mol Combines benzothiazole (electron-rich) with nitro group (electron-deficient) .
N-(3-Iodophenyl)-4-nitrobenzamide Iodophenyl, nitrobenzamide C₁₃H₉IN₂O₃ 368.13 g/mol Halogen (iodine) enhances steric bulk and potential for halogen bonding .
SP-10 (N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide) Indole, piperazine, nitrobenzamide C₃₇H₄₁N₅O₅ 643.8 g/mol Complex tertiary structure with antiviral activity via actin modulation .
N-Acetyl-N-(2-Methoxy-phenyl)-4-nitro-benzamide Methoxyphenyl, acetyl, nitrobenzamide C₁₆H₁₄N₂O₅ 314.3 g/mol Methoxy group increases lipophilicity; acetylated amine reduces polarity .
N-(Diethylcarbamothioyl)-4-nitro-benzamide Diethylcarbamothioyl, nitrobenzamide C₁₂H₁₅N₃O₃S 281.3 g/mol Thioamide group introduces hydrogen-bonding potential and conformational flexibility .

Physicochemical Properties

  • Solubility : The nitro group in the target compound enhances polarity, but the benzothiazole and hydroxyphenyl groups may reduce aqueous solubility compared to simpler analogues like N-(3-Iodophenyl)-4-nitrobenzamide.
  • Crystallinity : highlights that nitrobenzamide derivatives often exhibit strong intermolecular hydrogen bonds (e.g., N–H···O), influencing crystal packing. The benzothiazole group in the target compound may introduce steric hindrance, altering crystallization patterns .
  • Stability : The electron-deficient nitro group may render the compound susceptible to reduction under physiological conditions, a property shared with SP-10 and other nitro-containing drugs .

Biological Activity

N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide is a complex organic compound notable for its unique structural features, including a benzothiazole moiety, a hydroxyl group, and a nitro group. These components contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure

The compound has the following chemical formula:
C20H13N3O4SC_{20}H_{13}N_{3}O_{4}S
It features a benzothiazole ring that is believed to enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-nitrobenzoic acid with 2-aminobenzothiazole, often in the presence of dehydrating agents such as thionyl chloride, under reflux conditions to ensure complete conversion of the reactants.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may induce cellular damage, while the benzothiazole ring can intercalate with DNA, potentially leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related thiazole compounds possess considerable antibacterial and antifungal properties against various strains including Staphylococcus aureus and Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications in the substituents on the benzothiazole ring can enhance or diminish this activity .

Anticancer Potential

The compound has been explored for its potential anticancer properties. The presence of both nitro and benzothiazole groups is significant as they are known to interact with biological targets involved in cancer progression. For example, studies have demonstrated that similar compounds can inhibit specific kinases involved in tumor growth, suggesting that this compound may also exhibit such effects .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntibacterialActive against S. aureus
AntifungalActive against C. albicans
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of kinases

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various thiazole derivatives, compounds structurally related to this compound were tested against multiple bacterial strains. Results indicated an IC50 range from 15.6 µg/mL to 125 µg/mL against Cryptococcus neoformans, showcasing moderate effectiveness compared to standard treatments like amphotericin B .

Case Study 2: Anticancer Research

Another study focused on the anticancer potential of benzothiazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to DNA intercalation and subsequent disruption of cellular replication processes .

Q & A

Q. What synthetic routes are commonly employed for N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide, and what are the critical reaction parameters?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling 4-nitrobenzoyl chloride with a benzothiazole-containing aniline precursor under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
  • Thiazole ring construction : Cyclization reactions using reagents like Lawesson’s reagent or thiourea derivatives to form the benzothiazole moiety .
  • Critical parameters : Temperature control (±5°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) to minimize side products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and amide bond integrity (e.g., carbonyl resonance at ~168 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peak at m/z 420.08) and rule out impurities .
  • X-ray crystallography : For unambiguous structural elucidation, particularly to resolve stereoelectronic effects of the nitro and hydroxyl groups .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What functional groups dominate the reactivity of this compound, and how do they influence its chemical behavior?

Key functional groups include:

  • Nitro group (-NO2_2) : Electron-withdrawing, directing electrophilic substitution to meta positions and participating in redox reactions .
  • Benzothiazole ring : Enhances planarity for π-π stacking interactions; susceptible to nucleophilic attack at the thiazole sulfur .
  • Hydroxyl group (-OH) : Participates in hydrogen bonding and may undergo O-alkylation or acylation under basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified substituents (e.g., replacing nitro with cyano groups)?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent, catalyst loading). For example, replacing nitro with cyano may require Pd-catalyzed cyanation under inert atmospheres .
  • In-situ monitoring : Employ TLC or FTIR to track intermediate formation and adjust reaction times dynamically .
  • Side-product analysis : Characterize byproducts via LC-MS to identify competing pathways (e.g., over-oxidation of -OH groups) .

Q. How should researchers address contradictions in reported solubility data for this compound?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMSO) may report higher solubility than aqueous buffers .
  • Purity : Impurities like unreacted precursors can artificially inflate solubility measurements. Validate purity via HPLC before testing .
  • Methodology : Standardize protocols (e.g., shake-flask method at 25°C, 24 hr equilibration) to ensure reproducibility .

Q. What strategies are recommended for elucidating the compound’s structure-activity relationships (SAR) in pharmacological studies?

  • Fragment-based design : Systematically modify substituents (e.g., replace benzothiazole with oxazole) and assay for activity shifts .
  • Computational modeling : Perform docking studies with target proteins (e.g., kinases) to identify critical binding motifs. The nitro group may stabilize charge-transfer interactions .
  • Metabolic stability assays : Compare half-life in liver microsomes to assess the impact of hydroxyl group position on bioavailability .

Q. What experimental approaches are suitable for investigating the compound’s potential as a kinase inhibitor?

  • In vitro kinase assays : Use ADP-Glo™ assays to measure inhibition of recombinant kinases (e.g., EGFR, VEGFR) at varying concentrations (IC50_{50} determination) .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) and validate selectivity via counter-screens .
  • Resistance studies : Generate resistant cell lines via chronic exposure and sequence kinase domains to identify mutation hotspots .

Q. How can researchers mitigate toxicity risks during in vivo preclinical studies?

  • In vitro toxicity profiling : Assess hepatotoxicity (HepG2 cells), cardiotoxicity (hERG channel inhibition), and genotoxicity (Ames test) before animal trials .
  • Dose optimization : Use allometric scaling from murine models (e.g., 10–50 mg/kg) with PK/PD modeling to predict safe human equivalents .
  • Metabolite identification : Characterize Phase I/II metabolites via LC-MS/MS to flag reactive intermediates (e.g., nitroso derivatives) .

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